LRRK2 G2019S Mutant Kinase Inhibition: 5-Difluoromethyl Scaffold Enables Sub-Micromolar Affinity
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine serves as the core scaffold for LRRK2 inhibitors. In binding affinity studies, a 4-amino-substituted derivative of this scaffold (PU09) demonstrated a Ki of 1,430 nM against the human LRRK2 G2019S mutant, measured via TR-FRET based Lanthascreen kinase activity assay with 2-hour incubation [1]. This represents the baseline affinity achievable with the 5-difluoromethyl-4-chloro scaffold prior to extensive 4-position amine optimization. In contrast, the optimized clinical candidate PF-06447475 (a 4-morpholino-5-benzonitrile pyrrolopyrimidine) achieves IC50 values of 3 nM (WT LRRK2) and 11 nM (G2019S LRRK2) [2], while JH-II-127 (a 4-amino-substituted derivative) achieves IC50 values of 6 nM (WT) and 2 nM (G2019S) [3]. The 1,430 nM Ki of the minimally optimized derivative demonstrates that the 5-difluoromethyl-4-chloro core provides a tractable starting point for medicinal chemistry optimization, with affinity improvements of 130- to 715-fold achievable through rational 4-position derivatization.
| Evidence Dimension | LRRK2 G2019S mutant binding affinity / inhibition |
|---|---|
| Target Compound Data | Ki = 1,430 nM (4-amino-substituted derivative PU09 with 5-difluoromethyl scaffold) |
| Comparator Or Baseline | PF-06447475: IC50 = 11 nM (G2019S); JH-II-127: IC50 = 2 nM (G2019S) |
| Quantified Difference | 130- to 715-fold affinity improvement achievable via 4-position optimization |
| Conditions | Human GST-tagged truncated LRRK2 G2019S mutant; TR-FRET Lanthascreen kinase activity assay; 2-hour incubation |
Why This Matters
The 5-difluoromethyl-4-chloro pyrrolopyrimidine core provides a validated, commercially available starting scaffold with demonstrated LRRK2 G2019S engagement that enables medicinal chemistry teams to access this therapeutically relevant target space without de novo core synthesis.
- [1] BindingDB BDBM92422 (CHEMBL407391). PU09 binding affinity to human GST-tagged truncated LRRK2 G2019S mutant. Ki = 1.43E+3 nM. TR-FRET Lanthascreen kinase activity assay. View Source
- [2] PF-06447475. IC50 values: WT LRRK2 = 3 nM; G2019S LRRK2 = 11 nM. Radiosynthesis and Preclinical Evaluation of [11C]PF-06447475 for LRRK2 imaging. View Source
- [3] JH-II-127. IC50 values: WT LRRK2 = 6 nM; G2019S LRRK2 = 2 nM; A2016T LRRK2 = 48 nM. View Source
